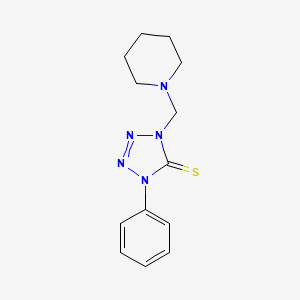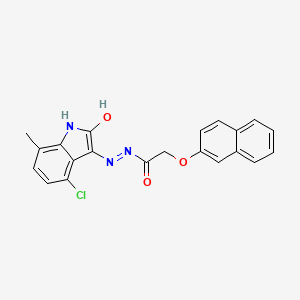
2-(4-methoxyphenyl)-N-(1-phenylethyl)acetamide
Vue d'ensemble
Description
2-(4-methoxyphenyl)-N-(1-phenylethyl)acetamide, also known as methoxyacetylfentanyl, is a synthetic opioid that belongs to the fentanyl family. It is a potent analgesic and has been used for medical purposes. However, it has also been associated with numerous cases of overdose and death, leading to its classification as a Schedule I controlled substance in the United States. Despite its risks, research on methoxyacetylfentanyl continues due to its potential for pain management and other therapeutic applications.
Applications De Recherche Scientifique
Synthesis and Pharmacological Assessment
A study by Rani et al. (2016) focused on synthesizing derivatives of 2-phenoxy-N-(1-phenylethyl)acetamide, which includes N-(1-(4-methoxyphenyl) ethyl)-2-phenoxyacetamide. This research aimed to develop compounds with potential cytotoxic, anti-inflammatory, analgesic, and antipyretic activities. The synthesized compounds, after undergoing a multi-step reaction sequence starting from Leuckart reaction, showed promising activities comparable to standard drugs, especially in compounds with bromo, tert-butyl, and nitro groups at the 4-position of the phenoxy nucleus (Rani, Pal, Hegde, & Hashim, 2016).
Catalytic Hydrogenation in Synthesis
Zhang Qun-feng (2008) discussed the use of a novel Pd/C catalyst for the hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide into N-(3-amino-4-methoxyphenyl)acetamide, an important intermediate in the production of azo disperse dyes. This method provides a greener alternative to the traditional reduction with iron powder, achieving high selectivity and activity (Zhang Qun-feng, 2008).
Anticancer, Anti-Inflammatory, and Analgesic Properties
Another study by Rani et al. (2014) developed 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, including compounds with 1-phenylethylamine attached to substituted phenols, to explore their potential as anticancer, anti-inflammatory, and analgesic agents. Their research indicated that halogens on the aromatic ring enhanced anticancer and anti-inflammatory activities, particularly in the compound 3c (Rani, Pal, Hegde, & Hashim, 2014).
Inhibitor for Protein Tyrosine Phosphatase 1B
Saxena et al. (2009) evaluated 2-(4-methoxyphenyl) ethyl] acetamide derivatives for their inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP1B), a target for antidiabetic drugs. The compounds showed significant inhibitory activity and correlated well with antidiabetic activity in vivo (Saxena, Pandey, Gupta, Singh, & Srivastava, 2009).
Development of Zn(II) Complexes in Medicinal Chemistry
Sultana et al. (2016) explored the design and synthesis of Zn(II) complexes derived from different aryl acetamides, including N-(4-methoxyphenyl)acetamide, as potential enzyme inhibitors, anticancer, and antileishmanial agents. They found that these complexes have potential as therapeutic agents due to their enzyme inhibition, anticancer, andanti-parasitic properties, with detailed studies on their structural aspects and biological profiles (Sultana, Zaib, Khan, Khan, Shahid, Simpson, & Iqbal, 2016).
Exploration in Traditional Medicine
Yang et al. (2015) isolated N-acetyldopamine (NADA) derivatives, including compounds similar to N-(4-methoxyphenyl)acetamide, from Periostracum Cicadae, a traditional Chinese medicine. These compounds were analyzed for their potential medicinal properties, highlighting the intersection of modern chemistry and traditional medicine (Yang, Li, Wang, Zhang, Zhu, Zhao, Wang, & Wang, 2015).
Propriétés
IUPAC Name |
2-(4-methoxyphenyl)-N-(1-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-13(15-6-4-3-5-7-15)18-17(19)12-14-8-10-16(20-2)11-9-14/h3-11,13H,12H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMKIOCMAGHIKSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenyl)-N-(1-phenylethyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,4,10-trimethyl-4-phenyl-5,6-dihydro-4H-furo[2',3':3,4]cyclohepta[1,2-b][1]benzofuran](/img/structure/B4935705.png)

![4-(3-{[4-(methylthio)phenyl]amino}butyl)phenol](/img/structure/B4935714.png)
![N-{[4-(4-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]carbonyl}glycine](/img/structure/B4935723.png)
![4-(2,5-dimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B4935732.png)
![5-{3-bromo-5-ethoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4935734.png)
![ethyl 1-methyl-3-(4-nitrophenyl)benzo[f]quinoline-2-carboxylate](/img/structure/B4935736.png)


![3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate](/img/structure/B4935749.png)
![5-{2-cyano-3-[(2,4-dimethylphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxybenzoic acid](/img/structure/B4935760.png)
![2-[(5-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4935763.png)
![2-(4-methoxyphenyl)-6-phenyl-7-oxa-1-azabicyclo[2.2.1]heptane](/img/structure/B4935770.png)
![N,N'-1,2-ethanediylbis[4-(2,4-dichlorophenoxy)butanamide]](/img/structure/B4935797.png)